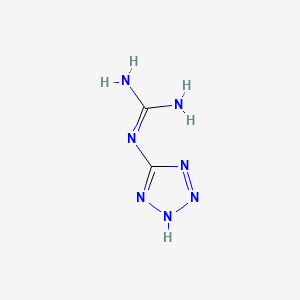
1H-Tetrazole, 5-guanidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-guanidino-: is a synthetic organic heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 5-guanidino- can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as lanthanum nitrate hexahydrate. This method is efficient and yields high product quantities . Another method involves the use of microwave-assisted synthesis, which accelerates the reaction and improves yield .
Industrial Production Methods: Industrial production of 1H-Tetrazole, 5-guanidino- often employs continuous flow processes. This method involves the reaction of polymer-supported triorganotin azide with organic nitriles, resulting in high yields and low concentrations of tin residues .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 5-guanidino- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to release heat and toxic gases.
Reduction: Can react exothermically with reducing agents.
Substitution: Reacts with acidic materials to form new compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents like sodium borohydride.
Substitution: Acidic materials such as strong acids and acid anhydrides.
Major Products Formed:
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Reduced tetrazole compounds.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1H-Tetrazole, 5-guanidino- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-guanidino- involves its ability to act as a bioisosteric replacement for carboxylic acids. This property allows it to mimic the biological activity of carboxylic acids while being resistant to metabolic degradation . The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Tetrazole: The parent compound with similar structural features but lacking the guanidino group.
2H-Tetrazole: An isomer with a different nitrogen arrangement.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, used in medicinal chemistry.
Uniqueness: 1H-Tetrazole, 5-guanidino- is unique due to its guanidino group, which enhances its biological activity and stability compared to other tetrazole derivatives .
Properties
CAS No. |
66591-60-4 |
|---|---|
Molecular Formula |
C2H5N7 |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)guanidine |
InChI |
InChI=1S/C2H5N7/c3-1(4)5-2-6-8-9-7-2/h(H5,3,4,5,6,7,8,9) |
InChI Key |
IPZQGRLGQRWVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


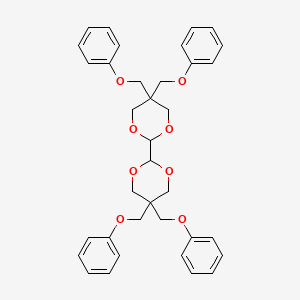
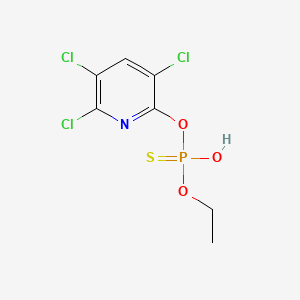
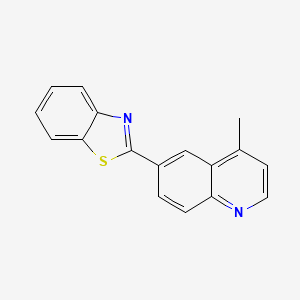
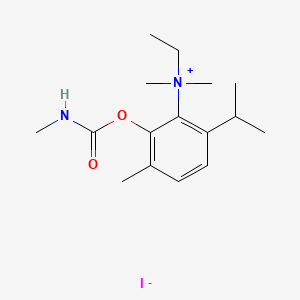
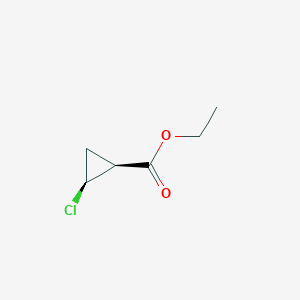
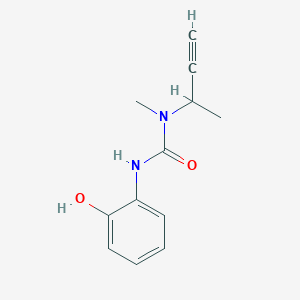
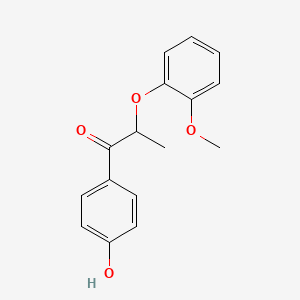

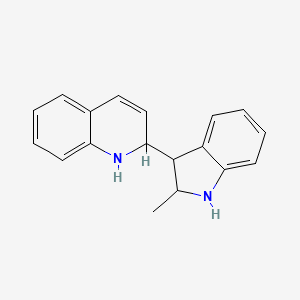
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
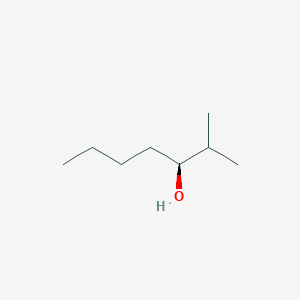
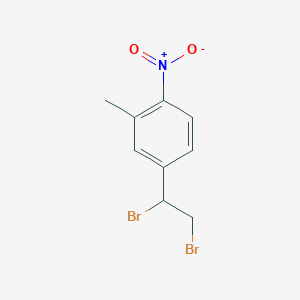
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
